molecular formula C10H12BNO5 B1587592 Methyl (4-boronobenzoylamino)acetate CAS No. 850568-24-0

Methyl (4-boronobenzoylamino)acetate

Cat. No. B1587592
CAS RN: 850568-24-0
M. Wt: 237.02 g/mol
InChI Key: YKJICAYIUOGMGH-UHFFFAOYSA-N
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Description

“Methyl (4-boronobenzoylamino)acetate” is a chemical compound with the molecular formula C10H12BNO5 and a molecular weight of 237.02 g/mol . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “Methyl (4-boronobenzoylamino)acetate” is represented by the formula C10H12BNO5 . This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl (4-boronobenzoylamino)acetate” has a molecular weight of 237.02 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Proteomics Research

Methyl (4-boronobenzoylamino)acetate: is utilized in proteomics research due to its ability to interact with proteins and peptides. It is particularly useful in the study of post-translational modifications and the identification of protein-protein interactions. The compound’s boronic acid moiety can form reversible covalent bonds with cis-diols in the side chains of serine or threonine residues, which are often present in glycosylated proteins .

Biochemical Sensing

The boronic acid group in 4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID is known for its affinity towards diols, making it an excellent candidate for the development of sensors, particularly for detecting sugars and other biomolecules. This property is exploited in the creation of biosensors that can detect glucose levels in diabetic care or monitor other important biological analytes .

Drug Delivery Systems

Due to its specific interactions with biological molecules, this compound has potential applications in drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients upon encountering target biomolecules or environmental conditions within the body, such as pH changes or the presence of certain enzymes .

Therapeutic Agent Development

The boronic acid component of Methyl (4-boronobenzoylamino)acetate allows it to act as an inhibitor for certain enzymes, such as proteases, which are implicated in various diseases. This makes it a valuable scaffold for the development of new therapeutic agents, particularly in the treatment of cancers and infectious diseases where enzyme inhibition is a key strategy .

Chemical Synthesis

In synthetic chemistry, 4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID can be used as a building block for the construction of complex molecules. Its boronic acid group is a versatile functional group that can participate in various organic reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of pharmaceuticals and fine chemicals .

Material Science

This compound’s unique properties make it suitable for applications in material science, such as the creation of smart materials that can respond to biological stimuli. For example, it can be incorporated into polymers that change their properties in the presence of specific molecules, leading to applications in responsive coatings or drug release systems .

properties

IUPAC Name

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJICAYIUOGMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390950
Record name Methyl (4-boronobenzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-boronobenzoylamino)acetate

CAS RN

850568-24-0
Record name Methyl (4-boronobenzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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